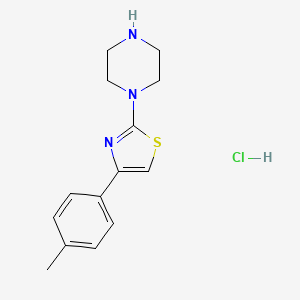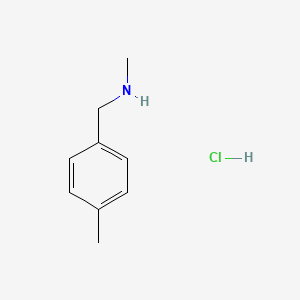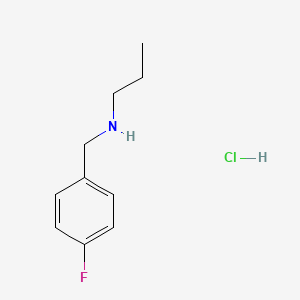
1-(3-Cyclopropylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyclopropylphenyl)ethanone is a chemical compound with the molecular formula C11H12O and a molecular weight of 160.21 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1-(3-Cyclopropylphenyl)ethanone involves several steps. In one method, potassium phosphate and a catalyst are added to a solution of aryl halides and cyclopropylboronic acid in toluene and water. The mixture is heated to 100°C under a nitrogen atmosphere for a specific time, then cooled to room temperature. Water is added, and the mixture is extracted with ethyl acetate, evaporated, and purified by chromatography on silica gel .Molecular Structure Analysis
The InChI code for 1-(3-Cyclopropylphenyl)ethanone is 1S/C11H12O/c1-8(12)10-3-2-4-11(7-10)9-5-6-9/h2-4,7,9H,5-6H2,1H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Biology
Research on compounds structurally related to 1-(3-Cyclopropylphenyl)ethanone demonstrates their potential utility in the development of novel organic synthesis methodologies and probes in chemical biology. For instance, the synthesis of branched tryptamines via the domino Cloke-Stevens/Grandberg rearrangement employs cyclopropylketone arylhydrazones, suggesting the utility of cyclopropylphenyl ethanones in synthesizing complex organic molecules with potential biological activity (Salikov et al., 2017).
Material Science and Photoluminescence
In material science, compounds similar to 1-(3-Cyclopropylphenyl)ethanone have been explored for their photoluminescent properties and applications in sensing technologies. A study on BODIPY-based probes, which utilize phenyl ethanone derivatives, reveals their application in the selective detection of hydrogen sulfide within biological systems, highlighting the potential for 1-(3-Cyclopropylphenyl)ethanone derivatives in the development of fluorescent sensors (Fang et al., 2019).
Pharmaceutical Chemistry
The biotransformation studies of prasugrel, a thienopyridine antiplatelet agent, into its active metabolites involve structurally related cyclopropylphenyl ethanone compounds. These studies not only shed light on the metabolic pathways of therapeutic agents but also suggest the role of cyclopropylphenyl ethanones in the design and synthesis of new pharmacologically active compounds (Rehmel et al., 2006).
Environmental and Green Chemistry
The development of green and environmentally friendly processes for the synthesis of chiral intermediates, such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, from related ethanone compounds emphasizes the importance of cyclopropylphenyl ethanones in sustainable chemical synthesis. These methodologies offer high yields and selectivity with reduced environmental impact, showcasing the potential applications in industrial chemistry (Guo et al., 2017).
Mecanismo De Acción
Safety and Hazards
The safety data sheet for 1-(3-Cyclopropylphenyl)ethanone indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-(3-cyclopropylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8(12)10-3-2-4-11(7-10)9-5-6-9/h2-4,7,9H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLYTWCECJKJCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573949 |
Source


|
| Record name | 1-(3-Cyclopropylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclopropylphenyl)ethanone | |
CAS RN |
408359-52-4 |
Source


|
| Record name | 1-(3-Cyclopropylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-cyclopropylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



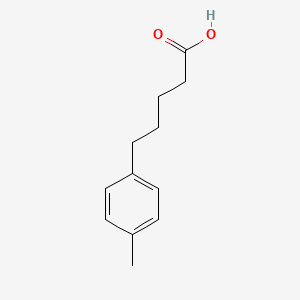
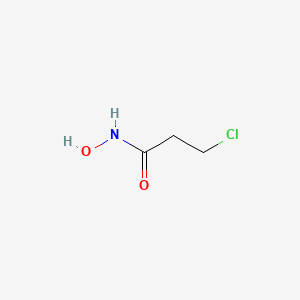

![4-[(2-Fluorophenyl)methylidene]piperidine](/img/structure/B1356204.png)
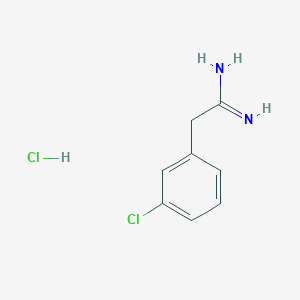

![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)
![4-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1356219.png)
